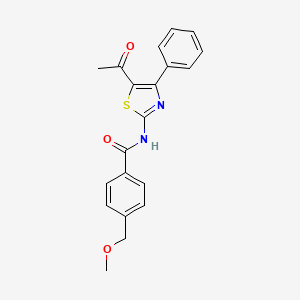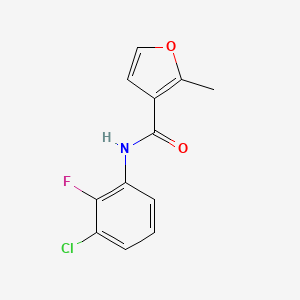![molecular formula C18H28N2O3 B7537516 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide](/img/structure/B7537516.png)
4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a crucial component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has been shown to have therapeutic potential in various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Wissenschaftliche Forschungsanwendungen
4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide inhibits BTK activity and downstream signaling pathways, leading to decreased viability and proliferation of B-cells. In vivo studies have demonstrated that 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide has potent antitumor activity in xenograft models of CLL and NHL, with minimal toxicity to normal tissues.
Wirkmechanismus
4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide binds covalently to the cysteine residue in the active site of BTK, thereby inhibiting its kinase activity. This leads to inhibition of downstream signaling pathways, including the NF-κB and AKT pathways, which are crucial for B-cell survival and proliferation. 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide has been shown to be highly selective for BTK, with minimal off-target effects on other kinases.
Biochemical and Physiological Effects:
4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide has been shown to induce apoptosis and inhibit proliferation of B-cells in vitro and in vivo. In addition, 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide has been shown to decrease the levels of several cytokines and chemokines that are involved in the pathogenesis of B-cell malignancies. 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide has also been shown to enhance the efficacy of other anticancer agents, such as rituximab and venetoclax.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide is its high selectivity for BTK, which minimizes off-target effects and toxicity. 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide has also been shown to have potent antitumor activity in preclinical models of B-cell malignancies, making it a promising candidate for clinical development. However, 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide has a short half-life, which may limit its efficacy in clinical settings. In addition, 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide has not been extensively studied in combination with other anticancer agents, which may limit its potential for combination therapy.
Zukünftige Richtungen
There are several future directions for the development of 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide. One potential avenue is the exploration of combination therapy with other anticancer agents, such as venetoclax or immune checkpoint inhibitors. Another direction is the investigation of 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide in other B-cell malignancies, such as Waldenström macroglobulinemia or mantle cell lymphoma. Finally, the development of more potent and selective BTK inhibitors may overcome the limitations of 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide and lead to improved clinical outcomes for patients with B-cell malignancies.
Conclusion:
4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide is a promising small molecule inhibitor that targets the BTK enzyme and has potent antitumor activity in preclinical models of B-cell malignancies. Its high selectivity for BTK and minimal off-target effects make it a promising candidate for clinical development. However, its short half-life and limited data on combination therapy may limit its potential for clinical use. Further research is needed to fully explore the potential of 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide in the treatment of B-cell malignancies.
Synthesemethoden
The synthesis of 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide involves several steps, starting with the reaction of 4-bromobenzonitrile with 3-methylbutan-1-ol in the presence of potassium carbonate to yield 4-bromobenzyl 3-methylbutyl ether. This intermediate is then reacted with 2-(2-methylpropanoylamino)ethylamine in the presence of sodium hydride to yield the final product, 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide. The overall yield of the synthesis is reported to be around 25%.
Eigenschaften
IUPAC Name |
4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-13(2)9-12-23-16-7-5-15(6-8-16)18(22)20-11-10-19-17(21)14(3)4/h5-8,13-14H,9-12H2,1-4H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGHWQQXJPSODY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C(=O)NCCNC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]benzamide](/img/structure/B7537456.png)
![2-[3-(Fluorosulfonyl)phenyl]acetic acid](/img/structure/B7537462.png)
![6-cyclopropyl-N-(2,5-dichlorophenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7537463.png)




![2,2-Dimethyl-1-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7537507.png)

![4-[2-(2,4,6-Trimethylphenoxy)acetyl]piperazin-2-one](/img/structure/B7537523.png)


![4-[2-(2,3-Dimethylphenoxy)acetyl]piperazin-2-one](/img/structure/B7537535.png)